Max-Con

Description

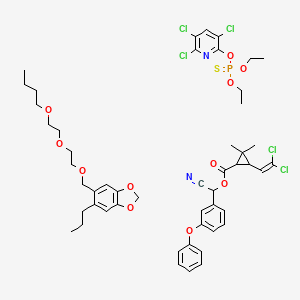

Structure

2D Structure

Properties

CAS No. |

120864-17-7 |

|---|---|

Molecular Formula |

C50H60Cl5N2O11PS |

Molecular Weight |

1105.3 g/mol |

IUPAC Name |

5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |

InChI |

InChI=1S/C22H19Cl2NO3.C19H30O5.C9H11Cl3NO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-12,17-18,20H,1-2H3;12-13H,3-11,14-15H2,1-2H3;5H,3-4H2,1-2H3 |

InChI Key |

IGXGTNBLVPCUNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Synthesis Methodologies for Max Phase Chemical Compounds

In-Situ Reactive Synthesis Approaches

In-situ reactive synthesis methods are characterized by the formation of the MAX phase compound directly from a mixture of its constituent elements or precursors during the consolidation process. These approaches are often favored for their efficiency, as synthesis and densification can occur in a single step, and for the potential to produce fine-grained microstructures.

High-energy ball milling (HEBM) is a powder processing technique that utilizes mechanical energy to induce chemical reactions and structural changes at the atomic level. ut.ac.ir In the context of MAX phase synthesis, HEBM is used to create intimately mixed and activated precursor powders. researchgate.net The process involves repeated fracturing and cold welding of powder particles, which refines the particle size, increases the surface area, and creates a high density of defects. This mechanical activation significantly enhances the reactivity of the precursors, often lowering the subsequent synthesis temperature and time. ect-journal.kzresearchgate.net

Mechanochemical activation can, in some cases, directly lead to the formation of the MAX phase within the milling vial, a process known as mechanochemical synthesis. mdpi.com For instance, Ti₃AlC₂ has been successfully synthesized by milling elemental powders of titanium, aluminum, and carbon for extended periods. researchgate.net More commonly, HEBM is used as a preparatory step to create a reactive powder mixture that is then synthesized into a dense MAX phase product via a consolidation technique like hot pressing or spark plasma sintering. ut.ac.irresearchgate.net

Table 1: Influence of Ball Milling Parameters on Ti₃AlC₂ Synthesis

| Milling Time (hours) | Rotational Speed (rpm) | Resultant Phases after Milling | Subsequent Synthesis Outcome |

|---|---|---|---|

| 5 | 400 | Ti, Al, C (activated) | High-purity Ti₃AlC₂ after SPS |

| 10 | 400 | TiC, Ti-Al intermetallics | Increased Ti₃AlC₂ yield |

This table is generated based on findings that show milling conditions significantly impact precursor reactivity and final phase purity. ut.ac.ir

Spark Plasma Sintering (SPS) is a powerful consolidation technique that has become one of the most effective methods for synthesizing dense, high-purity MAX phase materials. sci-hub.se The process involves applying a pulsed DC current through a graphite (B72142) die containing the precursor powders while simultaneously applying uniaxial pressure. preprints.org The rapid heating rates, typically on the order of hundreds of degrees Celsius per minute, and the applied pressure promote both the reaction synthesis and the densification of the material in a very short time, often just a few minutes. mdpi.comsciopen.com

The integration of SPS with in-situ reactive synthesis allows for the direct conversion of elemental or pre-activated powders into fully dense MAX phase bulks. nih.gov The unique mechanisms of SPS, including the generation of spark plasma between powder particles, are believed to enhance diffusion and reactivity, facilitating the formation of the desired MAX phase at lower temperatures and shorter durations compared to conventional methods like hot pressing. tandfonline.comsci-hub.se This rapid processing helps to limit grain growth and suppress the formation of undesirable secondary phases, leading to materials with improved mechanical properties. sci-hub.se

Table 2: SPS Parameters for Synthesis of Various MAX Phases

| MAX Phase | Precursors | Temperature (°C) | Pressure (MPa) | Holding Time (min) | Resultant Purity |

|---|---|---|---|---|---|

| Ti₃AlC₂ | Ti, Al, C | 1350 | 50 | 10 | >95% |

| Ti₂AlC | Ti, Al, TiC | 1200 | 30 | 5 | ~98% |

| Cr₂AlC | Cr, Al, C | 1250 | 50 | 15 | High Purity |

This table is a compilation of typical SPS processing parameters reported for the successful synthesis of high-purity MAX phases. sci-hub.sepreprints.orgmdpi.comsciopen.com

Mechanically Induced Self-propagating Reactions (MSR), often associated with Self-propagating High-temperature Synthesis (SHS), is a combustion synthesis technique that leverages a highly exothermic reaction to form the desired compound. mdpi.comresearchgate.net The process begins with the mechanical activation of the reactant powders, similar to HEBM, to increase their stored energy and reactivity. ect-journal.kz This activated powder is then ignited locally, typically by a small heat source. If the reaction is sufficiently exothermic, a self-sustaining combustion wave propagates through the reactant mixture, converting it into the final product. mdpi.com

The primary advantages of MSR or SHS are its energy efficiency, as the reaction provides most of the required heat, and its extremely rapid synthesis rates. mdpi.comresearchgate.net The process can be completed in a matter of seconds or minutes. However, controlling the reaction to achieve a pure, homogeneous MAX phase can be challenging. The extremely high temperatures generated can lead to the formation of stable intermediate phases (like TiC) or the loss of volatile elements (like Al). mdpi.com Therefore, careful control over precursor composition, particle size, and green body density is crucial for success. ect-journal.kzacs.org

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a method used to produce high-quality thin films and coatings. wikipedia.org In this process, a substrate is exposed to one or more volatile precursor gases, which react and/or decompose on the substrate surface to deposit the desired material. wikipedia.org CVD has been successfully employed to grow epitaxial and polycrystalline MAX phase thin films, which are of interest for applications in electronics, coatings, and sensors. researchgate.netoup.com

For the synthesis of MAX phases like Ti₃SiC₂, typical precursors include metal halides (e.g., TiCl₄, SiCl₄) and a carbon source (e.g., CH₄) with hydrogen as a carrier gas. dntb.gov.ua The deposition is carried out at high temperatures, typically between 1000°C and 1500°C. The key challenge in CVD of MAX phases is the precise control of the gas flow rates and deposition temperature to achieve the correct stoichiometry and phase purity, as multiple competing phases can form within the Ti-Si-C system. dntb.gov.ua Despite the challenges, CVD offers excellent control over film thickness, uniformity, and crystallinity. oup.comrsc.org

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reaction, often involving methods like pressureless sintering or hot pressing, is one of the earliest and most fundamental approaches to synthesizing MAX phases. researchgate.netelsevier.es This method typically involves mixing elemental powders or a combination of elemental powders and binary carbides (e.g., Ti, SiC, and C to form Ti₃SiC₂) in the desired stoichiometric ratio. elsevier.es The powder mixture is then compacted and heated to high temperatures (generally 1200-1600°C) for an extended period (several hours) in an inert atmosphere or vacuum. researchgate.net

During the heat treatment, the constituent elements react via solid-state diffusion to form the final MAX phase. elsevier.es While conceptually simple, achieving high-purity, fully dense materials through this route can be difficult. Challenges include slow reaction kinetics, the potential for incomplete reaction leading to impurity phases, and the evaporation of the low-melting-point A-group element. researchgate.net The application of pressure during sintering, as in hot pressing (HP) or hot isostatic pressing (HIP), can aid in densification and promote the reaction kinetics. tandfonline.com

Novel Synthetic Routes and Precursor Design

Research into MAX phase synthesis continues to explore novel and more efficient pathways to produce these materials with tailored properties. researchgate.net One promising approach is the use of molten salts (e.g., NaCl/KCl) as a reaction medium. rsc.org Molten salt synthesis can facilitate the reaction between precursors at lower temperatures by providing a liquid medium for enhanced diffusion, and it can help in the formation of fine, high-purity MAX phase powders. acs.org

Another area of innovation lies in precursor design. researchgate.net Instead of starting from simple elemental powders, researchers are designing complex molecular precursors or using alternative, more reactive starting materials. For example, using metal hydrides as precursors can be advantageous; their decomposition in-situ produces highly reactive, fine metal particles that can form the MAX phase at significantly lower temperatures. researchgate.net Sol-gel synthesis using biopolymers has also been explored to control the shape and morphology of MAX phase products, leading to the formation of thick films and microspheres. acs.org These novel routes aim to overcome the limitations of traditional methods, offering better control over phase purity, microstructure, and material form, thereby expanding the potential applications of MAX phases. researchgate.net

Controlled Stoichiometry in MAX Phase Compound Formation

The synthesis of phase-pure MAX phase compounds is notoriously challenging due to the thermodynamic competition with more stable binary carbides, nitrides, and intermetallic phases. mdpi.com Precise control over the stoichiometry—the quantitative relationship between reactants and products—is paramount in navigating the complex reaction pathways and achieving a high yield of the desired MAX phase. researchgate.net The stoichiometry of these compounds is generally represented by the formula M(n+1)AXn, where 'M' is an early transition metal, 'A' is an A-group element (often from groups 13-16), and 'X' is either carbon or nitrogen, with n typically being 1, 2, or 3. nih.gov The properties of the final material are intrinsically linked to achieving the correct stoichiometry, as deviations can lead to the formation of impurity phases that degrade performance. researchgate.net

Several factors critically influence the stoichiometry of the final product, including the molar ratio of precursors, synthesis temperature, reaction time, and the presence of a controlled atmosphere. researchgate.netsci-hub.se The volatility of the A-group element at the high temperatures required for synthesis (often >1300 °C) is a significant hurdle. elsevier.estandfonline.com For instance, in the synthesis of aluminum-containing MAX phases like Ti3AlC2, the evaporation of aluminum can lead to an aluminum deficiency, promoting the formation of titanium carbide (TiC) impurities. tandfonline.com

To counteract this, researchers often employ a non-stoichiometric excess of the volatile A-group element in the initial precursor mixture. elsevier.estandfonline.com This strategy compensates for the elemental loss at high temperatures, driving the reaction equilibrium towards the formation of the desired ternary MAX phase. tandfonline.com For example, Yunus et al. demonstrated that using a 20% excess of aluminum in the raw materials for Spark Plasma Sintering (SPS) could produce Ti3AlC2 with a purity exceeding 99%. tandfonline.com Similarly, an excess of silicon is a common strategy to obtain high-purity Ti3SiC2, preventing the formation of TiC. elsevier.es However, this excess must be carefully controlled, as too much can lead to the formation of unwanted silicide phases. elsevier.es

The choice of precursor materials also plays a vital role. While elemental powders are common, the use of binary compounds like carbides (e.g., TiC, SiC) or hydrides (e.g., ZrH2) can alter the reaction pathway and influence the final phase assemblage. sci-hub.seelsevier.esresearchgate.net The particle size of the reactants is another key parameter; finer particles generally exhibit higher reactivity, which can promote the formation of the desired MAX phase at lower temperatures or shorter reaction times. researchgate.net

The following tables summarize research findings on the effect of precursor stoichiometry on the synthesis of specific MAX phase compounds.

Table 1: Effect of Precursor Stoichiometry on Ti-Al-C System This interactive table summarizes the outcomes of varying precursor ratios in the synthesis of Titanium-Aluminum-Carbon MAX phases.

| Target Phase | Precursor Molar Ratio (Ti:Al:C) | Synthesis Method | Temperature (°C) | Dwell Time (h) | Resulting Phases | Purity of Target Phase | Reference |

| Ti2AlC | 1:1:0.75 (Ti:Al:TiC) | Pressureless Sintering | 1300 | 4 | Ti2AlC | Phase-pure | sci-hub.se |

| Ti3AlC2 | 3:1.2:2 | Spark Plasma Sintering (SPS) | 1350 | 0.5 | Ti3AlC2, TiC | >99% | tandfonline.com |

| Ti3AlC2 / Ti2AlC | 64.2:27.1:8.7 (wt. %) | SHS Compaction | 1350-1500 | N/A | Ti3AlC2, Ti2AlC, TiC, TiAl3 | 60% Ti3AlC2, 10% Ti2AlC | mdpi.com |

| Ta2AlC | 2:1.6:1 | Self-propagating High-temperature Synthesis (SHS) | 1050 | N/A | Ta2AlC | Single-phase | mdpi.com |

Table 2: Effect of Precursor Stoichiometry on Zr-Al-C System This interactive table illustrates how different starting ratios of Zirconium Hydride, Aluminum, and Carbon affect the final product composition in Spark Plasma Sintering.

| Target Phase | Precursor Molar Ratio (ZrH2:Al:C) | Synthesis Method | Temperature (°C) | Dwell Time (min) | Resulting Phases | Purity of Target Phase | Reference |

| Zr2AlC | 2:1:1 | Spark Plasma Sintering (SPS) | 1300 | 30 | Zr2AlC, ZrC, Al2O3, ZrAl3 | 48.3 wt.% | researchgate.net |

| Zr2AlC | 2:1.15:1 | Spark Plasma Sintering (SPS) | 1300 | 30 | Zr2AlC, ZrC, Al2O3, ZrAl3 | 64.4 wt.% | researchgate.net |

| Zr2AlC | 2:1.3:0.95 | Spark Plasma Sintering (SPS) | 1300 | 30 | Zr2AlC, ZrC, Al2O3 | 69.9 wt.% | researchgate.net |

| Zr2AlC | 2:0.8:1.2 | Spark Plasma Sintering (SPS) | 1300 | 30 | Zr2AlC, ZrC, Al2O3 | 33.7 wt.% | researchgate.net |

These findings underscore that achieving a single-phase, stoichiometric MAX phase compound is not merely a matter of mixing elements in the ideal ratio. researchgate.net It involves a complex optimization of precursor composition to account for the kinetic and thermodynamic realities of high-temperature synthesis, particularly the volatility of certain components. mdpi.comtandfonline.com The successful synthesis relies on a deep understanding of the phase equilibria and reaction mechanisms within the specific M-A-X system. osti.gov

Chemical Structure and Intercalation in Max Phase Compounds

Crystallographic Analysis of Hexagonal Layered Architectures

All MAX phases crystallize in a hexagonal lattice with the P6₃/mmc space group. rsc.orgdiva-portal.orgresearchgate.net The unit cell contains edge-sharing M₆X octahedra, which form the MX layers. rsc.orgdiva-portal.org These layers are separated by planar sheets of the A-group element. diva-portal.orgacs.orgdiva-portal.org The MX layers exhibit a twinning phenomenon where the A layer acts as a mirror plane, resulting in distinctive arrangements along the c-axis. rsc.org

Atomic Layer Stacking Sequences (M, A, X Element Layers)

The layered structure of MAX phases is defined by the stacking sequence of M, A, and X atomic layers along the c-axis. The general formula MAX indicates the number of M and X layers relative to the single A layer. For instance, M₂AX (n=1), M₃AX₂ (n=2), and M₄AX₃ (n=3) phases are commonly referred to as 211, 312, and 413 phases, respectively, reflecting the value of 'n'. rsc.orgdiva-portal.org The key difference among these phases lies in the number of M layers sandwiched between the A layers. rsc.org In the crystal lattice, M atoms are densely arranged, and X atoms occupy octahedral sites within the M-layers. rsc.orgdiva-portal.org The A-group elements are situated at the center of trigonal prisms. diva-portal.org

The stacking sequences can be described by different types, such as a-, b-, and c-types, along the rsc.org direction. researchgate.net For example, the 211, 312, and 413 phases exhibit distinct stacking sequences. researchgate.net

Intercalation Chemistry of A-Group Elements within M-X Slabs

The A-group elements are intercalated between the M-X slabs. rsc.orgacs.orgdiva-portal.org This intercalation is crucial for the formation of the layered MAX phase structure. The relatively weaker M-A bonds, compared to the strong M-X bonds, play a significant role in the properties and processability of MAX phases, particularly in the synthesis of their 2D derivatives, MXenes, through the selective etching of the A layer. diva-portal.orgdiva-portal.orgarxiv.org Chemical etching processes, often using agents like hydrofluoric acid, target the removal of the A element, leading to the delamination of the MX layers and the formation of MXenes. diva-portal.orgarxiv.orgub.edu

Thermally induced intercalation of noble metals into MAX phases by replacing the A element has also been demonstrated, highlighting the potential for tailoring composition and properties through intercalation chemistry. acs.org

Bonding Characteristics and Electronic Structure Peculiarities

The chemical bonding in MAX phases is a hybrid of metallic, covalent, and ionic contributions. taylorandfrancis.comumkc.edutu-darmstadt.de Strong covalent and metallic bonds exist within the M-X layers, specifically between M and X atoms. diva-portal.orgresearchgate.netarxiv.org In contrast, the bonds between the M layers and the A layers (M-A bonds) are predominantly metallic and relatively weaker. diva-portal.orgresearchgate.netarxiv.org This anisotropic bonding is a key factor behind the unique combination of metallic and ceramic properties observed in MAX phases. diva-portal.orgtaylorandfrancis.comresearchgate.net

The electronic structure of MAX phases reflects this mixed bonding character. Density functional theory (DFT) calculations and X-ray spectroscopy studies have been used to investigate the electronic structure and bonding. diva-portal.orgresearchgate.netdiva-portal.org These studies show significant hybridization between the M and X states, indicative of strong covalent bonding within the M-X octahedra. diva-portal.orgnih.gov The electronic structure near the Fermi level is often dominated by the d-orbitals of the M atoms, contributing to their metallic conductivity. tu-darmstadt.de The electronic structure and bonding characteristics are directly related to properties such as conductivity, elasticity, and magnetism, and can be tuned by altering the elemental composition. diva-portal.orgresearchgate.net

Defect Chemistry and Non-Stoichiometric Considerations within MAX Lattices

While MAX phases are often described by the stoichiometric formula MAX, variations in composition and the presence of defects can lead to non-stoichiometry. oup.comwikipedia.org Non-stoichiometry in solid inorganic compounds arises from deviations in elemental proportions from the ideal empirical formula, often due to missing or excess atoms in the crystal lattice. oup.comwikipedia.org These deviations are linked to crystallographic defects such as vacancies or interstitials. wikipedia.org In MAX phases, the presence of defects and the possibility of non-stoichiometry can influence their properties. wikipedia.org

Research into the defect chemistry of related layered compounds, such as perovskites, highlights how defects and non-stoichiometry can be engineered to tune properties like electrical conductivity. arxiv.orgmdpi.com While specific detailed research findings on defect chemistry and non-stoichiometry solely within MAX lattices were not extensively detailed in the search results, the general principles of non-stoichiometry in solids, arising from point defects and influencing material properties, are applicable. oup.comwikipedia.orgias.ac.in The potential for solid solutions where elements are replaced on M, A, or X sites also introduces compositional variations that can be related to non-stoichiometric considerations. rsc.orgdiva-portal.org

Reaction Mechanisms and Chemical Stability of Max Phase Compounds

Elucidation of Formation Mechanisms During Synthesis

The synthesis of high-purity MAX phases is complex due to the potential formation of thermodynamically favorable intermetallic compounds. mdpi.com Various methods are employed to fabricate these materials, including hot pressing, spark plasma sintering (SPS), self-propagating high-temperature synthesis (SHS), and chemical/physical vapor deposition. tandfonline.commdpi.com

The formation of MAX phases often proceeds through the reaction of elemental or compound powders at high temperatures. tudelft.nl A common mechanistic pathway involves the formation of intermediate binary compounds, such as MxXy (metal carbides/nitrides) and MxAy (intermetallics). tudelft.nl For example, in the synthesis of Ti2AlC from elemental powders of titanium, aluminum, and carbon, titanium carbide (TiC) can form as an intermediate phase. tudelft.nl

Another proposed mechanism is the intercalation of 'A' group element layers into a pre-existing MxXy lattice that contains vacancies. tudelft.nl This method can significantly lower the synthesis temperature. For instance, Ti3AlC2 has been successfully synthesized at temperatures 400-600°C lower than conventional methods by using mechanically alloyed TiC0.67 powders and aluminum. tudelft.nl The synthesis process involves the absorption of aluminum into the titanium carbide lattice, accompanied by the ordering of carbon vacancies, which facilitates the formation of the MAX phase structure. tudelft.nl The choice of precursors, heating rates, and synthesis atmosphere are critical parameters that influence the reaction pathway and the purity of the final MAX phase product. mdpi.com

| Synthesis Method | Typical Temperature Range (°C) | Key Characteristics |

| Hot Pressing (HP) | 1300 - 1600 | High pressure aids densification. |

| Spark Plasma Sintering (SPS) | 1100 - 1400 | Rapid heating rates can produce high-purity phases. nih.gov |

| Self-Propagating High-Temperature Synthesis (SHS) | Initiated by external heat source | A combustion wave propagates through the reactants; can be energy efficient. mdpi.com |

| Chemical Vapor Deposition (CVD) | 900 - 1200 | Produces thin films with controlled microstructure. |

| Physical Vapor Deposition (PVD) | Room Temperature to 700 | Allows for the synthesis of metastable MAX phases. rsc.org |

Chemical Oxidation Pathways and Degradation Mechanisms

The high-temperature oxidation resistance of many MAX phases is a key property for their application in harsh environments. tandfonline.com This resistance is typically attributed to the formation of a dense, protective oxide layer on the material's surface. tandfonline.com The 'A' element plays a crucial role in this process. For instance, Al-containing MAX phases like Ti2AlC and Cr2AlC can form a stable alumina (Al2O3) scale, while Si-containing phases like Ti3SiC2 form a protective silica (SiO2) layer. tandfonline.com

The general oxidation reaction can be represented as: Mn+1AXn + O2 → M-oxide + A-oxide + X-oxide tandfonline.com

The effectiveness of the protective scale depends on the diffusion rates of oxygen and the constituent elements through the oxide layer. A slow-growing, adherent, and dense oxide layer provides the best protection. tandfonline.com In some environments, such as those containing water vapor, the formation of volatile hydroxides can compromise the protective layer. tandfonline.com

Degradation of MAX phases can also be intentionally induced through selective chemical etching of the 'A' layer. This process, often using hydrofluoric acid (HF) or a mixture of fluoride (B91410) salts and hydrochloric acid, leads to the formation of two-dimensional materials known as MXenes. mdpi.com The etching reaction removes the metallically bonded 'A' layers, leaving behind the Mn+1Xn layers, which are terminated with functional groups like -O, -OH, and -F. mdpi.com

Thermal Chemical Decomposition Behavior and Stability Limits

MAX phases, while stable at high temperatures in oxidizing environments, can decompose in vacuum or inert atmospheres at elevated temperatures. azom.comnih.gov This thermal decomposition is a critical consideration for high-temperature applications where oxygen is absent.

The primary mechanism of thermal decomposition is the sublimation of the 'A' element, which typically has a higher vapor pressure than the 'M' and 'X' elements. azom.comresearchgate.net This leads to the formation of a porous binary carbide or nitride (MxXy) layer on the surface. nih.govresearchgate.net For example, Ti3AlC2 decomposes in a vacuum to form TiC and Ti2AlC at temperatures above 1400°C. azom.com Similarly, Ti3SiC2 can decompose into TiCx and silicon. azom.com

The thermal stability of a MAX phase is influenced by several factors:

The 'A' Element : The vapor pressure of the 'A' element is a critical factor. MAX phases with 'A' elements that have higher vapor pressures are more susceptible to decomposition at lower temperatures. azom.com

Atmosphere : A dynamic atmosphere (flowing gas or high vacuum) facilitates the removal of the vaporized 'A' element, promoting continuous decomposition. A static, inert atmosphere can slow down this process. azom.com

Temperature : Decomposition typically becomes significant at temperatures exceeding 1400°C for many common MAX phases. azom.comresearchgate.net

Material Purity and Microstructure : Impurities and the microstructure of the sintered material can also affect its thermal stability. nih.gov

| MAX Phase | Decomposition Temperature (°C) | Decomposition Products | Environment |

| Ti3SiC2 | > 1400 | TiCx, Si | Inert atmosphere/Vacuum azom.com |

| Ti3AlC2 | ≥ 1400 | TiC, Ti2AlC | Vacuum azom.com |

| Ti2AlC | > 1250 | Ti(O,C), Al2O3 | CO-Ar atmosphere nih.gov |

Chemical Reactivity in Diverse Environments

The chemical reactivity of MAX phases is highly dependent on their composition and the nature of the chemical environment. Their unique layered structure, with both strong covalent/ionic M-X bonds and weaker metallic M-A bonds, dictates their interaction with various chemical species. researchgate.net

In molten salt environments, which are relevant for applications in molten salt reactors and gas turbines, the corrosion resistance of MAX phases is critical. tandfonline.comwhiterose.ac.uk For instance, Ti3AlC2 has shown susceptibility to corrosion in molten chloride salts, with a significant loss of aluminum from the surface, leading to the formation of pits and delamination. whiterose.ac.uk

The interaction with molten metals is also a key area of research. In contact with pure copper melt, Cr2AlC decomposes to form a chromium carbide framework impregnated with a copper-aluminum-chromium bronze. sciopen.com However, pure aluminum melt tends to dissolve MAX phases more uniformly at high temperatures. sciopen.com The reactivity can be controlled by alloying the molten metal; for example, adding aluminum to a copper melt can inhibit the complete decomposition of Cr2AlC. sciopen.com

In acidic solutions under hydrothermal conditions, the reactivity is largely governed by the 'A' element. Al-containing MAX phases tend to corrode significantly in concentrated HCl, whereas Si-containing phases like Ti3SiC2 show greater stability. researchgate.net

Interactions with Corrosive Chemical Species

The interaction of MAX phases with specific corrosive species often targets the more reactive 'A' element. As discussed, strong acids can selectively remove the 'A' layer, a principle utilized in MXene synthesis. mdpi.comresearchgate.net

In high-temperature gaseous environments, corrosive species like oxygen lead to the formation of oxide scales. tandfonline.com The integrity and composition of these scales determine the long-term stability of the material. For instance, in oxygen-containing molten lead, Cr2AlC, Ti2AlC, and Ti3AlC2 coatings have demonstrated good corrosion resistance by forming protective oxide layers. researchgate.net Cr2AlC forms a predominantly Al2O3 scale, while the titanium-based MAX phases form mixed Al2O3 and TiO2 scales. researchgate.net In contrast, V2AlC showed poor resistance in the same environment, with the coating being almost entirely consumed and forming a complex mixed oxide layer. researchgate.net

The lamellar microstructure of MAX phases can, in some cases, provide diffusion paths for the outward movement of the 'A' element and the inward diffusion of corrosive species, which can be a factor in their corrosion behavior in aqueous solutions. whiterose.ac.uk

Theoretical and Computational Chemistry of Max Phase Compounds

First-Principles Calculations and Density Functional Theory (DFT) for Electronic Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), are extensively used to investigate the electronic structure and properties of MAX phases. americanelements.comtheses.cznih.govamericanelements.comamericanelements.comamericanelements.comamericanelements.com These calculations provide insights into the nature of chemical bonding, charge distribution, and the origin of their unique metallic and ceramic characteristics. americanelements.comnih.gov

DFT calculations can accurately predict structural parameters, formation energies, and elastic properties, which are crucial for assessing the stability and mechanical behavior of MAX phases. americanelements.comamericanelements.comamericanelements.comamericanelements.com Studies employing DFT have explored trends in stability and electronic structure across various MAX phase compositions, including M₂AlC, M₂AlN, M₂AX, and hypothetical M₂AlB phases. americanelements.comamericanelements.com For instance, first-principles studies have investigated the structural, electronic, and elastic properties of compounds like Sc₂SiX (X=C, N) and Nb₂AC (A = Ga, Ge, Tl, Zn, P, In, Cd) MAX phases, revealing their energetic and mechanical stability. americanelements.comamericanelements.com The calculated electron band structures and density of states (DOS) from DFT confirm the metallic behavior of many MAX phases and highlight the contributions of specific atomic orbitals, such as the Zr-d states in Zr₂SeC, to the electrical conductivity at the Fermi level. americanelements.comamericanelements.comamericanelements.comrsc.orgarxiv.org

DFT is also instrumental in understanding the anisotropic nature of MAX phases, which stems from their layered crystal structure. americanelements.com By analyzing the electronic structure, researchers can explain the directional dependence of properties like electrical conductivity and elastic behavior. americanelements.comamericanelements.comamericanelements.com

Molecular Dynamics (MD) Simulations for Reaction Dynamics and Structural Transformations

Molecular Dynamics (MD) simulations are valuable computational tools for studying the time-dependent behavior of materials, including reaction dynamics and structural transformations. While direct MD simulations specifically focused on the reaction dynamics of MAX phase synthesis or decomposition were not prominently detailed in the search results, MD is widely applied to investigate structural changes, phase transitions, and diffusion processes in various materials, including those with layered or complex structures akin to MAX phases. rsc.orgarxiv.orgnih.govarxiv.org2dsemiconductors.com

MD simulations can provide atomistic insights into processes like the exfoliation of MAX phases to form 2D MXenes, which involves the selective etching of the A layer and subsequent structural rearrangements. msesupplies.comamericanelements.com Although the chemical etching process itself might involve quantum mechanical considerations, MD can simulate the structural response and stability of the remaining MX layers and their interaction with intercalating species. MD can also be used to study the behavior of MAX phases under extreme conditions, such as high temperatures or mechanical stress, simulating structural transformations, defect formation, and the onset of decomposition. rsc.org2dsemiconductors.com For example, MD simulations have been used to study phase transitions in organic crystals and the transition mechanisms in metal-organic frameworks, demonstrating their capability to capture complex structural dynamics in layered and porous materials. rsc.org2dsemiconductors.com The application of MD, often in conjunction with information from first-principles calculations (ab initio molecular dynamics), allows for the exploration of potential energy surfaces and reaction pathways, providing a dynamic perspective on the material behavior that complements static DFT calculations. arxiv.orgarxiv.org

Thermodynamic and Kinetic Modeling of Synthesis and Decomposition Pathways

Computational modeling of the thermodynamics and kinetics of MAX phase synthesis and decomposition is essential for optimizing experimental fabrication processes and predicting material stability under various conditions. nih.govamericanelements.comnih.govnih.govnih.gov Thermodynamic calculations, often based on DFT-derived formation energies, can predict the relative stability of different MAX phase compositions and competing phases, helping to identify promising synthesis targets. americanelements.comamericanelements.com The formation energy represents the energy change when a compound is formed from its constituent elements, providing a measure of its thermodynamic stability. americanelements.com

Kinetic modeling, on the other hand, focuses on the reaction pathways and rates of synthesis and decomposition processes. Studies have investigated the thermal decomposition behavior of MAX phases, noting that the stability can be influenced by factors such as temperature, atmosphere, and the vapor pressure of the A element. nih.govnih.govnih.gov For instance, the decomposition of Ti₃SiC₂ and Ti₃AlC₂ at elevated temperatures has been studied, revealing the formation of intermediate phases like TiC and Ti₂AlC. nih.gov The kinetics of these decomposition processes can be modeled to understand the rate-limiting steps and predict the material's lifespan in high-temperature applications. nih.govnih.gov Computational approaches, sometimes aided by machine learning, are being developed to establish oxidation kinetic models and understand decomposition mechanisms. nih.gov

Machine Learning and Artificial Intelligence for Structure Prediction and Rational Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in the field of computational materials science to accelerate the discovery and rational design of new MAX phases with desired properties. americanelements.comamericanelements.comnih.govnih.govnih.govresearchgate.netbioregistry.ionih.gov ML models can be trained on existing experimental and computational data to predict the stability and properties of hypothetical MAX phase compositions, significantly reducing the need for extensive experimental trial-and-error. americanelements.comnih.gov

Various ML algorithms, such as random forest classifiers, support vector machines, and gradient boosting trees, are employed to predict the stability of MAX phases based on material descriptors. nih.gov These models can screen large databases of potential compositions and identify those with a high probability of being thermodynamically stable. americanelements.comnih.gov For example, ML models have been used to screen thousands of potential MAX phases, identifying hundreds of new theoretically stable compositions. americanelements.comnih.gov ML also helps in identifying the key factors influencing MAX phase stability, such as the mean number of valence electrons and atomic size differences. nih.govnih.gov Beyond stability prediction, ML and AI are being explored for the rational inverse design of materials, where the goal is to design chemical structures that possess specific target properties. nih.govresearchgate.netbioregistry.ionih.gov This involves leveraging AI agents and machine learning models to navigate the vast chemical space and propose new MAX phase compositions with tailored characteristics. bioregistry.ionih.gov

Computational Exploration of Novel MAX Phase Compositions

Computational methods are at the forefront of exploring and predicting novel MAX phase compositions beyond the experimentally known ones. americanelements.comamericanelements.comnih.govnih.govnih.gov High-throughput density functional theory (HT-DFT) and ML techniques enable the rapid screening of a vast number of possible combinations of M, A, and X elements. americanelements.comamericanelements.com This computational exploration has led to the prediction of numerous new theoretically stable MAX phases awaiting experimental synthesis. americanelements.comnih.gov

The exploration extends to novel types of MAX phases and related layered materials. For instance, computational studies have predicted the existence of stable layered ternary borides, suggesting that boron-based compounds can form structures akin to conventional MAX phases. nih.govnih.gov This expands the traditional definition of MAX phases, which were primarily limited to carbides and nitrides. nih.gov Computational approaches also facilitate the investigation of solid solutions and in-plane chemically ordered MAX phases (i-MAX), allowing for the tuning of properties by varying the elemental composition on the different lattice sites. americanelements.comnih.govnih.govwikipedia.org The ability to computationally predict the stability and properties of these novel compositions is crucial for guiding experimental synthesis efforts and expanding the diverse family of MAX phase materials. americanelements.comnih.govnih.gov

Advanced Spectroscopic and Microscopic Characterization of Max Phase Compounds

X-ray Diffraction (XRD) for Crystallographic Phase Identification and Structural Refinement

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in MAX phase samples and determining their lattice parameters and crystal structures. diva-portal.orgdiva-portal.org The unique arrangement of atoms in a crystalline material produces a characteristic diffraction pattern when exposed to X-rays. By analyzing the angles and intensities of the diffracted peaks, researchers can identify the specific MAX phase compound(s) present, as well as any impurity phases. diva-portal.orgfrontiersin.orgd-nb.info

Rietveld refinement of XRD data provides more detailed structural information, allowing for precise determination of lattice parameters (e.g., 'a' and 'c' in the hexagonal structure of MAX phases) and atomic positions within the unit cell. rsc.orgdiva-portal.orgd-nb.infoscispace.comacs.org This is particularly useful for studying solid solutions or newly synthesized MAX phases, where subtle changes in composition can affect the lattice parameters. d-nb.infoacs.orgacs.org For instance, Rietveld refinement was used to confirm the C2/c structure of a new rare-earth i-MAX phase. diva-portal.orgscispace.com XRD analysis has also been used to confirm the preservation of the hexagonal lattice structure in doped MAX phases like Ti₃AlC₂. acs.orgd-nb.info

Electron Microscopy Techniques (SEM, TEM) for Morphological and Layered Structure Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and layered structure of MAX phase materials. diva-portal.orgfrontiersin.orghep.com.cn

TEM, particularly High-Resolution TEM (HRTEM) and Scanning Transmission Electron Microscopy (STEM), offers insights into the atomic-scale structure and layering. diva-portal.orgdiva-portal.orgd-nb.infoscispace.comresearchgate.netosti.gov HRTEM can directly visualize the atomic planes and the nanolaminated structure, confirming the stacking sequence of M and A layers. diva-portal.orgresearchgate.net STEM, with its ability to provide Z-contrast imaging (where heavier atoms appear brighter), is powerful for resolving the different atomic columns and confirming the ordered arrangement of elements within the MAX phase structure. scispace.comdiva-portal.org TEM observations have revealed the characteristic zig-zag appearance of MAX phases. diva-portal.orgresearchgate.net

Elemental Mapping and Spectroscopic Analysis for Compositional Homogeneity

Elemental mapping, typically performed in conjunction with SEM or TEM using Energy-Dispersive X-ray Spectroscopy (EDS or EDX), is crucial for determining the elemental composition of MAX phases and assessing their homogeneity. acs.orgdiva-portal.orgdiva-portal.orgfrontiersin.orgacs.orgacs.orghep.com.cnikm.org.mynih.govrsc.orgdiva-portal.orgresearchgate.net

EDX mapping provides spatial distribution maps of the constituent elements within a sample, allowing researchers to verify the presence of all expected elements (M, A, X) and identify any variations in composition across different grains or regions. acs.orgdiva-portal.orgfrontiersin.orgacs.orgikm.org.mynih.govrsc.orgresearchgate.net This is particularly important for solid solution MAX phases or doped materials to confirm uniform distribution of the substituting elements. acs.orgacs.orgnih.govrsc.org For example, EDX analysis confirmed the homogeneous distribution of Mn in (Cr₁₋ₓMnₓ)₂AlC. rsc.org SEM-EDS analysis has been used to confirm the chemical composition and assess the homogeneity of various MAX phases. acs.orgacs.org

Other spectroscopic techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) can provide bulk elemental composition analysis, complementing the spatially resolved information from EDX. d-nb.infonih.gov

Advanced Vibrational Spectroscopy for Bonding Environment Probing

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are valuable tools for probing the bonding environment and lattice vibrations within MAX phase compounds. acs.orgfrontiersin.orgd-nb.infodiva-portal.orgnih.govdiva-portal.orgresearchgate.netresearchgate.netuclouvain.be

Raman spectroscopy is sensitive to the vibrational modes of the crystal lattice, which are influenced by the types of atoms present and their bonding configurations. acs.orgfrontiersin.orgd-nb.infodiva-portal.orgnih.govresearchgate.netresearchgate.net Analysis of Raman spectra can provide information about the specific MAX phase present, the presence of disorder or defects, and changes in bonding upon doping or processing. acs.orgd-nb.info For instance, Raman analysis revealed alterations in the local bonding environment of Ti₃AlC₂ upon doping with Nb and Mo. acs.orgd-nb.infonih.gov Low-wave-number Raman modes are often associated with vibrations of the heavier M and A atoms, while higher-wave-number modes relate to the lighter X atoms (C or N) and their bonds with M atoms. diva-portal.orgresearchgate.net

FTIR spectroscopy can provide complementary information about infrared-active vibrational modes, further aiding in the characterization of bonding and functional groups. frontiersin.orgnih.gov

Surface Sensitive Spectroscopies for Chemical State Analysis

Surface sensitive spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), are employed to analyze the elemental composition and chemical states of the outermost layers of MAX phase materials. acs.orgucl.ac.ukfrontiersin.orgacs.orgnih.govnih.govacs.orgresearchgate.net

XPS provides information about the elemental composition, chemical states (oxidation states and bonding environments), and surface contamination. acs.orgfrontiersin.orgacs.orgnih.govnih.govacs.orgresearchgate.net By analyzing the binding energies and peak shapes of core-level electrons, researchers can identify the elements present and determine how they are chemically bonded. frontiersin.orgresearchgate.net This is particularly useful for studying surface oxidation, etching processes (like those used to produce MXenes), and the chemical environment of dopant atoms. acs.orgnih.govacs.org For example, XPS analysis has been used to investigate the surface elemental composition and chemical states of synthesized MAX phases and confirm the incorporation of dopants. acs.orgnih.gov XPS can also detect surface oxidation products. nih.gov

AES is another surface-sensitive technique that provides elemental analysis of the top few nanometers of a material's surface. It can be used in conjunction with sputtering to obtain depth profiles of elemental composition.

Emerging Research Frontiers in Max Phase Chemistry

Discovery of Novel M-A-X Combinations

The exploration for new MAX phases is an ongoing frontier, with researchers continuously expanding the library of known compositions. rsc.org This involves exploring new combinations of M, A, and X elements to discover materials with enhanced or entirely new properties. rsc.org To date, over 342 MAX phases have been discovered, with a significant number of these being reported since 2018. rsc.org

Recent discoveries have included not only traditional single-metal MAX phases but also more complex structures like i-MAX (intergrown) and o-MAX (out-of-plane ordered) phases. rsc.org For instance, intergrown MAX phases feature alternating M n+1 AX n layers with different 'n' values. rsc.org Additionally, the synthesis of high-entropy MAX phases, where multiple elements occupy the M-site, has opened up new avenues for tuning material properties. tandfonline.com

Recently Investigated Novel MAX Phase Compositions

| MAX Phase Composition | Significance/Key Finding | Reference |

|---|---|---|

| Ti₂SnN | First-time experimental synthesis guided by machine learning predictions. Exhibits low elastic modulus and high damage tolerance. | eurekalert.org |

| (TiVNbTa)₂C and (TiVNbHfTa)₂C | Novel high-entropy MXenes synthesized based on first-principles calculations, demonstrating the potential for creating a wide range of compositionally complex 2D materials. | rsc.org |

| Sc₂SC, Y₂SC, Y₂SeC, Sc₃AuC₂, and Y₃AuC₂ | Identified as potential narrow bandgap semiconductors through first-principles calculations, challenging the conventional understanding of MAX phases as purely metallic. | researchgate.net |

| Ti₃AuC₂, Ti₃IrC₂, Ti₃ZnC₂ | Novel MAX phases synthesized via A-site-element-substitution, demonstrating a versatile approach to creating new compositions. | jim.org.cn |

Understanding Complex Reaction Pathways in Advanced Synthesis

The synthesis of pure, monolithic MAX phases presents a significant challenge due to the potential for the formation of unwanted impurity phases. rsc.orgmdpi.com A thorough understanding of the complex reaction pathways is crucial for optimizing synthesis techniques and achieving high-purity materials. mdpi.com Researchers employ a variety of synthesis methods, ranging from bottom-up approaches like powder metallurgy and thin-film deposition to top-down methods. researchgate.net

Common synthesis techniques include:

Solid-state reactions: This involves high-temperature sintering of elemental or binary precursor powders. tandfonline.com The formation mechanism often involves the initial creation of binary carbides (MX) and intermetallic compounds (MA), which then react to form the MAX phase. tandfonline.com

Self-Propagating High-Temperature Synthesis (SHS): This energy-efficient method utilizes a self-sustaining exothermic reaction to form the MAX phase. researchgate.net

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD): These techniques are used to grow high-quality thin films of MAX phases. tandfonline.com

Molten Salt Synthesis: This method has been successful in producing MAX phase powders like Ti₂AlC, Ti₃AlC₂, and Cr₂AlC at lower temperatures. rsc.org

Researchers are also exploring novel synthesis routes, such as biopolymer sol-gel methods, to control the shape and morphology of MAX phases, creating structures like thick films and microspheres. acs.org Understanding the kinetics and thermodynamics of these reactions is key to controlling the final product's phase purity and microstructure. mdpi.com

Delamination and Exfoliation Chemistry for 2D Material Derivatives

A groundbreaking development in MAX phase chemistry was the discovery that they can be exfoliated to produce two-dimensional (2D) materials known as MXenes. rsc.org This process involves selectively etching the 'A' layer from the MAX phase structure. azonano.com The resulting 2D flakes, with the general formula M n+1 X n T x (where T x represents surface functional groups), have garnered immense attention due to their exceptional properties and potential applications in fields like energy storage and electronics. mdpi.comnih.gov

The chemistry of delamination and exfoliation is a critical area of research. The most common method involves wet chemical etching using fluoride-containing solutions, such as hydrofluoric acid (HF) or a mixture of lithium fluoride (B91410) (LiF) and hydrochloric acid (HCl). mdpi.comwikipedia.org These etchants selectively remove the 'A' group element, leaving behind multilayered MXene flakes. azonano.com

To obtain single or few-layered MXenes, a subsequent delamination step is required. This is often achieved by intercalating large organic molecules, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), between the MXene layers. researchgate.netnih.gov This increases the interlayer spacing and weakens the van der Waals forces, allowing for easy separation into individual flakes through methods like sonication or manual shaking. researchgate.netresearchgate.net The choice of etchant and delamination method significantly influences the surface chemistry and properties of the resulting MXene. bohrium.com

Surface Chemical Functionalization Strategies for Targeted Reactivity

The surfaces of MXenes are inherently terminated with functional groups (T x ), typically -O, -OH, and/or -F, as a result of the etching process. wikipedia.org These surface terminations play a crucial role in determining the MXene's properties and reactivity. amrita.edu Consequently, the ability to control and modify these surface functional groups is a key strategy for tailoring MXenes for specific applications. rsc.org

Researchers have developed various strategies for surface chemical functionalization, including:

Controlling Surface Terminations During Synthesis: The choice of etching environment can influence the type of surface functional groups. For example, etching in molten salts can lead to Cl-terminated MXenes. acs.org

Post-Synthesis Modification: The surface terminations of as-synthesized MXenes can be modified through chemical treatments. This can involve replacing existing functional groups with others to alter the material's electronic, catalytic, or hydrophilic properties. drexel.edu

Doping with Heteroatoms: Introducing other elements onto the MXene surface can create active sites for catalysis or enhance other properties. rsc.org

These functionalization strategies allow for the fine-tuning of MXene properties, opening up possibilities for their use in a wide range of applications, from catalysis and sensing to biomedical technologies. amrita.edudrexel.edu

Computational-Driven Accelerated Discovery and Design Paradigms for MAX Phases

The vast number of potential M-A-X combinations makes experimental exploration for new MAX phases a time-consuming and resource-intensive process. eurekalert.org To address this challenge, computational methods, particularly those driven by machine learning and high-throughput calculations, have emerged as powerful tools for accelerating the discovery and design of new MAX phases. researchgate.net

Density Functional Theory (DFT) is a fundamental computational tool used to predict the stability and properties of new MAX phase compositions. controleng.com By calculating the formation energies and other thermodynamic parameters, researchers can screen large numbers of potential candidates before attempting experimental synthesis. aps.org

More recently, machine learning models have been developed to rapidly predict the stability of MAX phases based on elemental properties. eurekalert.org These models are trained on existing experimental and computational data and can screen thousands of potential compositions with high efficiency. eurekalert.orgsciopen.com This approach has already led to the successful prediction and subsequent synthesis of new MAX phases, such as Ti₂SnN. eurekalert.orgresearchgate.net

Computationally Predicted and Verified MAX Phases

| Predicted MAX Phase | Computational Method | Experimental Verification | Reference |

|---|---|---|---|

| Ti₂SnN | Machine Learning (Random Forest Classifier, Support Vector Machine, Gradient Boosting Tree) | Successfully synthesized via Lewis acid substitution reactions. | eurekalert.orgsciopen.comresearchgate.net |

| Various M₂AX compositions | High-throughput DFT calculations | Predicted stability and oxygen reactivity consistent with experimental results for phases like Ti₂AlC. | tandfonline.com |

| Ti₂AlₓCu₁₋ₓC alloys | First-principles cluster expansion | Predicted enhanced hydrogen storage capacity, guiding the design of new alloys. | rsc.org |

The synergy between computational prediction and experimental validation is revolutionizing the field of MAX phase chemistry, enabling a more targeted and efficient approach to materials discovery. drexel.eduupenn.edu

Q & A

How can researchers formulate a focused and testable research question when applying Max-Con models to complex AI-driven experiments?

To design a robust research question, use the P-E/I-C-O framework : define the Population (e.g., data types or computational systems), Exposure/Intervention (this compound implementation), Comparison (baseline algorithms), and Outcome (e.g., optimization accuracy). Ensure the question is feasible (within resource constraints), original (addresses gaps in convergence efficiency), and complex (requires synthesis of multi-modal data). Predefine "shell" tables to capture variables like iteration counts and error thresholds .

What methodologies are recommended for designing controlled experiments to evaluate the efficacy of this compound algorithms against traditional optimization techniques?

Adopt a split-cohort experimental design :

- Independent Variable : this compound configuration (e.g., hyperparameters, constraint thresholds).

- Dependent Variable : Metrics like computational time, solution optimality, and convergence rates.

- Control Group : Traditional methods (e.g., gradient descent, simulated annealing).

Use Latin hypercube sampling to systematically vary parameters and reduce bias. Document all experimental conditions in supplementary materials, including software versions and hardware specifications .

In scenarios where this compound-generated data contradicts established theoretical predictions, what analytical frameworks can researchers employ to resolve these discrepancies?

Apply Bayesian contradiction analysis :

Quantify uncertainty in this compound outputs using Monte Carlo simulations.

Perform sensitivity analysis to identify parameters most influencing divergence.

Cross-validate results with alternative datasets or hybrid models (e.g., this compound integrated with reinforcement learning). Publish raw data and conflicting outcomes to enable peer-driven validation .

How should researchers structure longitudinal studies to assess the scalability and adaptability of this compound models in dynamic data environments?

Implement time-series benchmarking :

- Phase 1 : Baseline performance on static datasets.

- Phase 2 : Introduce dynamic perturbations (e.g., noise injection, feature drift).

- Phase 3 : Evaluate adaptability via incremental re-training cycles.

Use Kaplan-Meier curves to track model robustness over time and report failure modes (e.g., non-convergence thresholds) .

What statistical validation protocols are essential when comparing performance metrics between this compound implementations and hybrid AI approaches?

Follow non-parametric testing protocols:

- Use Wilcoxon signed-rank tests for paired comparisons of optimization accuracy.

- Apply Bonferroni correction for multiple hypothesis testing.

- Report effect sizes (e.g., Cohen’s d) to quantify practical significance. Include confusion matrices for classification tasks and Pareto frontiers for multi-objective optimization .

What strategies can be implemented to ensure the reproducibility of this compound-based experiments across different computational architectures?

- Containerization : Package code and dependencies using Docker.

- Version Control : Track hyperparameter adjustments via Git.

- Hardware-Agnostic Reporting : Disclose floating-point precision levels and parallelization settings. Provide synthetic datasets mimicking real-world complexity in supplementary materials .

How can researchers systematically evaluate the ethical implications of data selection criteria in this compound-driven predictive analytics?

Conduct bias audits :

Map training data demographics (e.g., source, sampling bias).

Quantify fairness metrics (e.g., demographic parity, equalized odds) in this compound outputs.

Implement counterfactual testing to assess how alternative datasets affect outcomes. Document ethical reviews in methodology sections .

What comparative analysis techniques are most effective for benchmarking this compound's computational efficiency against gradient-based optimization methods in high-dimensional spaces?

- Time-Resource Analysis : Measure FLOPs (floating-point operations) per iteration.

- Dimensionality Reduction : Apply PCA to isolate high-impact variables.

- Heatmaps : Visualize trade-offs between solution quality and runtime across dimensions. Publish raw profiling logs (e.g., TensorBoard outputs) .

How should researchers document iterative improvements in this compound model parameters to maintain transparency in evolutionary algorithm development?

Use versioned lab notebooks with:

- Delta Logs : Track parameter adjustments between iterations.

- Ablation Studies : Isolate contributions of individual parameters (e.g., mutation rates).

- Convergence Plots : Annotate inflection points where algorithmic improvements plateau. Share code snippets for critical functions .

What contingency planning methodologies are recommended for addressing non-convergence issues in this compound implementations during large-scale combinatorial optimization tasks?

Develop fallback protocols :

Early Stopping Criteria : Define thresholds for residual errors or iteration limits.

Hybrid Fallback : Switch to heuristic methods (e.g., genetic algorithms) if non-convergence persists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.